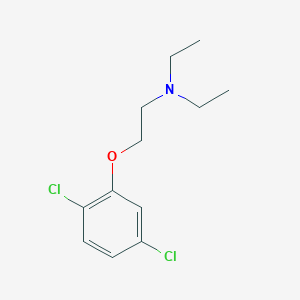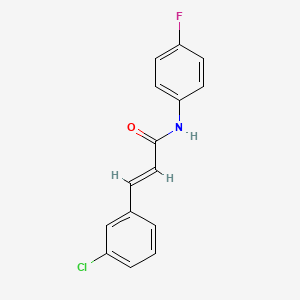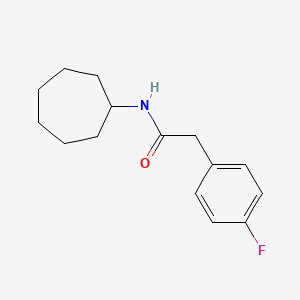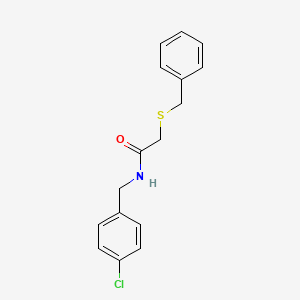![molecular formula C15H12FNO3 B5789368 1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789368.png)
1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene, also known as FNBNOV, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Wissenschaftliche Forschungsanwendungen
1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of organic electronics. 1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has been used as a building block for the synthesis of organic semiconductors that have shown promising results in the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Another application of 1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene is in the field of medicinal chemistry. 1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer.
Wirkmechanismus
The mechanism of action of 1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene is not fully understood. However, it has been proposed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has also been shown to induce apoptosis, which is a process of programmed cell death.
Biochemical and physiological effects:
1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene in lab experiments is its ease of synthesis. This compound can be synthesized using simple reaction conditions and is readily available. However, one of the limitations of using 1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene. One of the major areas of research is in the development of organic semiconductors for electronic devices. 1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has shown promising results in this field, and further research is needed to optimize its properties for practical applications.
Another area of research is in the development of 1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene-based photosensitizers for photodynamic therapy. 1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has shown potential as a photosensitizer, and further research is needed to optimize its properties for clinical use.
In conclusion, 1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene is a chemical compound that has shown promising results in various fields of scientific research. Its ease of synthesis and potential applications make it an attractive compound for further research. The mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. Several future directions for research on 1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene have also been identified.
Synthesemethoden
The synthesis of 1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene involves the reaction of 4-fluorobenzyl chloride with 2-nitrovinylbenzene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a specific temperature and time. The product is then purified using various techniques such as column chromatography or recrystallization. The yield of the product depends on the reaction conditions and the purity of the starting materials.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methoxy]-2-[(E)-2-nitroethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c16-14-7-5-12(6-8-14)11-20-15-4-2-1-3-13(15)9-10-17(18)19/h1-10H,11H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJTZBIAZUOMDU-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-fluorobenzyl)oxy]-2-[(E)-2-nitroethenyl]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-methoxybenzyl)thio]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B5789288.png)
![3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5789293.png)
![4-{2-[(cinnamoylamino)acetyl]carbonohydrazonoyl}-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B5789300.png)

![2-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5789315.png)




![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5789347.png)
![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5789350.png)


